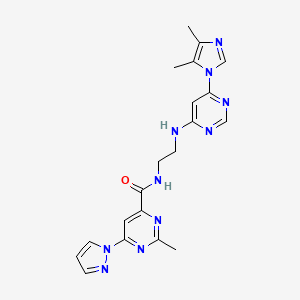

![molecular formula C5H11NO4S B2831705 4-[(Methylsulfonyl)amino]butanoic acid CAS No. 887842-00-4](/img/structure/B2831705.png)

4-[(Methylsulfonyl)amino]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Methylsulfonyl)amino]butanoic acid is a chemical compound with the molecular formula C5H11NO4S . It has a molecular weight of 181.21 . The compound is used for proteomics research .

Molecular Structure Analysis

The InChI code for 4-[(Methylsulfonyl)amino]butanoic acid is 1S/C5H11NO4S/c1-10(8,9)6-3-2-4-5(7)8/h2-4H2,1H3,(H,7,8) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The predicted melting point of 4-[(Methylsulfonyl)amino]butanoic acid is 120.38° C, and its predicted boiling point is approximately 373.3° C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm^3 and a refractive index of n 20D 1.49 .Scientific Research Applications

Nutritional Bioefficacy

- Methionine Sources Bioefficacy : A review on the chemistry, metabolism, and dose response of methionine sources, including 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met), explores their bioefficacy. This includes their absorption, metabolic conversion, and utilization differences in animals, providing insights into their nutritional applications and statistical methods for bioefficacy comparison (Vázquez-Añón et al., 2017).

Environmental Applications

Corrosion Inhibition : Sulfamic acid, an analog in terms of sulfur-containing functional groups, is reviewed for its role as an environmentally friendly electrolyte for industrial cleaning and corrosion inhibition. This highlights the use of sulfonic and sulfonyl compounds in environmental protection and industrial applications (Verma & Quraishi, 2022).

Polyfluoroalkyl Chemicals Degradation : The microbial degradation of polyfluoroalkyl chemicals, which may share structural motifs with sulfonylamino acids in their persistence and environmental behavior, is reviewed. This offers a perspective on the environmental fate and degradation pathways of complex organic compounds (Liu & Avendaño, 2013).

Chemical and Material Science

Hydrophilic Interaction Chromatography : The review on stationary and mobile phases in hydrophilic interaction chromatography (HILIC) could be relevant for the separation and analysis of sulfonylamino acids and their derivatives. This method is particularly valuable for polar, weakly acidic, or basic samples, indicating the broad applicability of chromatographic techniques in research involving complex organic molecules (Jandera, 2011).

Xylan Derivatives : Research on the chemical modification of xylan into ethers and esters, including the synthesis of xylan esters with functional groups similar to "4-[(Methylsulfonyl)amino]butanoic acid," showcases the potential of such compounds in creating new materials with specific properties. This highlights the innovation in biopolymer research and its application potential in various fields (Petzold-Welcke et al., 2014).

properties

IUPAC Name |

4-(methanesulfonamido)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-11(9,10)6-4-2-3-5(7)8/h6H,2-4H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNVFRLQNKSJBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

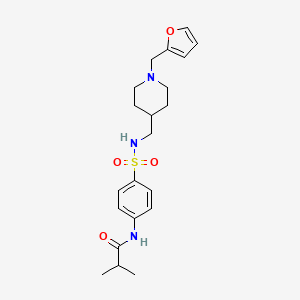

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate](/img/structure/B2831622.png)

![N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine](/img/structure/B2831624.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2831626.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2831627.png)

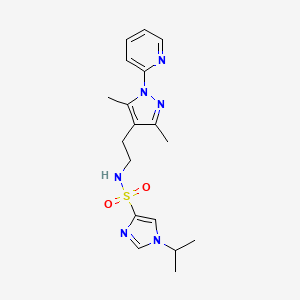

![3-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2831628.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2831631.png)

![3-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2831632.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2831637.png)

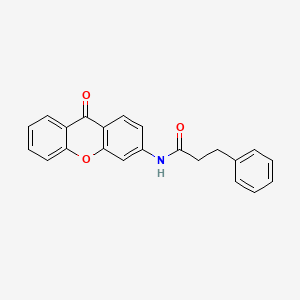

![3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)